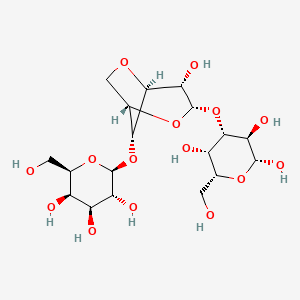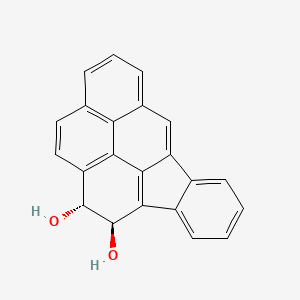![molecular formula C10H16ClNO2 B13785343 [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride CAS No. 63991-21-9](/img/structure/B13785343.png)
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride is a chemical compound with a complex structure that includes both hydroxyl and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride typically involves the reaction of 3-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method includes the use of concentrated sulfuric acid and sodium nitrite at low temperatures, followed by gradual heating .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions in controlled environments to ensure purity and yield. The process may include multiple steps of purification and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and fine chemicals .
Biology
This compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is used in assays to investigate the activity of specific enzymes and their inhibitors .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is studied for its role in modulating biochemical pathways and its potential use in drug development .
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, it may increase the expression of pro-apoptotic proteins like bax and caspase-3, while decreasing anti-apoptotic proteins like bcl-2, thereby inducing apoptosis in certain cell types .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one: This compound shares a similar structure but lacks the methylazanium group.
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Another related compound with a benzamide group instead of the methylazanium group.
Uniqueness
The presence of the methylazanium group in [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride distinguishes it from similar compounds. This functional group imparts unique chemical properties, such as increased solubility and reactivity, making it particularly useful in specific applications.
Propriétés
Numéro CAS |
63991-21-9 |
|---|---|
Formule moléculaire |
C10H16ClNO2 |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-4-3-5-9(12)6-8;/h3-7,10-13H,1-2H3;1H |
Clé InChI |
OKSFLWQAQWJYJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=CC=C1)O)O)[NH2+]C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


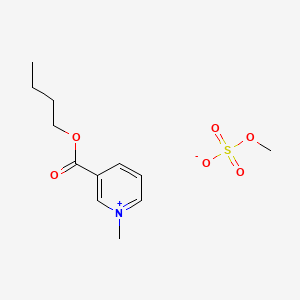
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
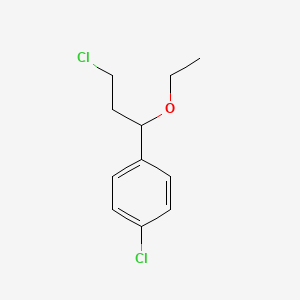
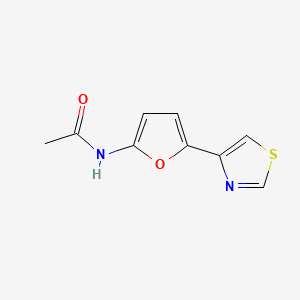
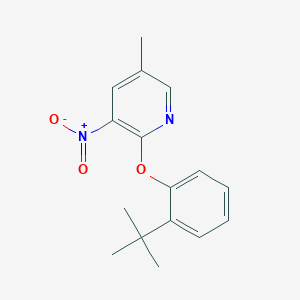
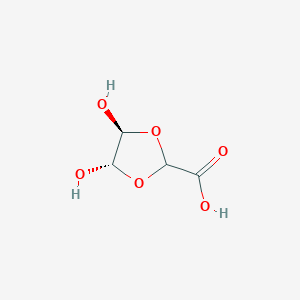

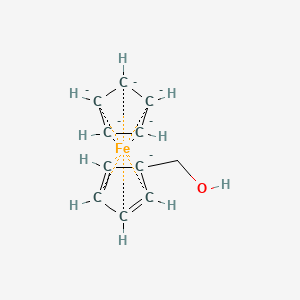
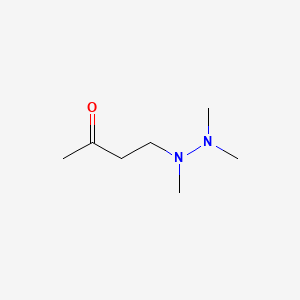
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
